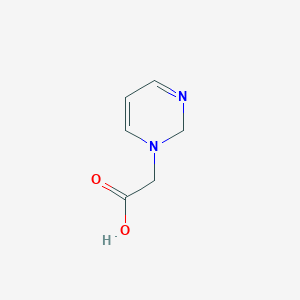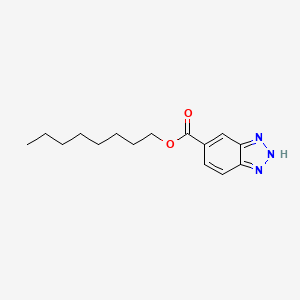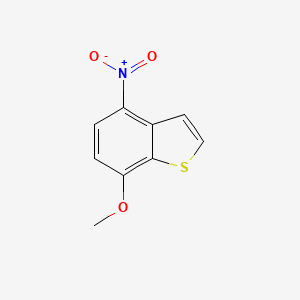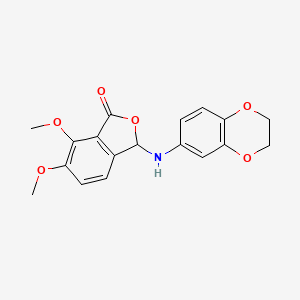
(Pyrimidin-1(2H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyrimidin-1(2H)-yl)acetic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by a pyrimidine ring attached to an acetic acid moiety, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrimidin-1(2H)-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrimidin-2(1H)-ones can be realized through a green and simple ‘one-pot’ electrochemical off–on approach without any catalyst, oxidant, or toxic reagent . This method yields the desired products in moderate to good yields after a stepwise reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal Lewis acid catalysts, such as hafnium triflate, has been identified as highly potent for the synthesis of substituted pyrimidinones under solvent-free conditions . This method enhances the reaction rate and avoids the formation of undesired byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
(Pyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway. For example, the Biginelli reaction, which involves the acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea, is a prominent method for synthesizing pyrimidinones .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones and other derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Pyrimidin-1(2H)-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound plays a role in studying biochemical pathways and interactions involving pyrimidine derivatives.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Pyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. Pyrimidine metabolism is crucial for cell proliferation and survival, and the compound’s derivatives are known to interfere with these metabolic pathways . For instance, the inhibition of dihydroorotate dehydrogenase (DHODH) has been shown to reduce tumor growth and metastasis in cancer models .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Hexahydropyrrolo[1,2-a]pyrimidin-6-ones: These compounds have shown analgesic activity and potential as nootropics and painkillers.
Uniqueness
(Pyrimidin-1(2H)-yl)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
4425-48-3 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
2-(2H-pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)4-8-3-1-2-7-5-8/h1-3H,4-5H2,(H,9,10) |
Clé InChI |
FHARGMSSJPHLMO-UHFFFAOYSA-N |
SMILES canonique |
C1N=CC=CN1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B14149828.png)

![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)

![Propan-2-yl 5-{[(4-tert-butylphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14149865.png)
![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)




![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
